molecular formula C9H6N2O2 B099525 2-Nitroquinoline CAS No. 18714-34-6

2-Nitroquinoline

Cat. No. B099525
CAS RN: 18714-34-6
M. Wt: 174.16 g/mol
InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N
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Description

2-Nitroquinoline is a chemical compound that is part of the quinoline family, characterized by a nitro group attached to the quinoline ring system. The compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 2-nitroquinoline derivatives has been explored through different methods. One approach involves the reaction of 2-aminobenzaldehyde with beta-nitrostyrenes in the presence of DABCO, leading to the formation of 3-nitro-1,2-dihydroquinolines, which can be further transformed into 3-nitroquinolines upon treatment with DDQ or silica gel . Another method includes the synthesis of 2-aryl-5-nitroquinolines as potential prodrug systems, where 5-nitroquinoline undergoes vicarious nucleophilic substitution followed by palladium-catalyzed Suzuki coupling to introduce an aryl substituent . Additionally, iron-catalyzed one-pot formation of 2,3-diarylquinazolinones from 2-nitrobenzamides and alcohols has been reported, showcasing the versatility of 2-nitroquinoline derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 2-nitroquinoline derivatives can be complex and diverse. For instance, the compound 2-nitroso-6,7-dimethoxytetrahydroisoquinoline was found to crystallize in a single rotational isomer and, in solution, forms an equilibrium mixture of E/Z isomeric forms . The crystal structures of isoquinoline with 3-chloro-2-nitrobenzoic acid and its isomeric compound have been determined, revealing hydrogen bonding interactions between the acid and base molecules .

Chemical Reactions Analysis

2-Nitroquinoline derivatives participate in various chemical reactions. Reductive coupling reactions of 2-nitrochalcones and their β-hydroxy-analogues have been developed to synthesize 2-arylquinoline and 2-aryl-4-hydroxyquinoline derivatives . The reactivity of these compounds can be modulated by the reduction method and the presence of electron-donating substituents. Furthermore, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves cyclization, nitration, and chlorination steps, demonstrating the compound's amenability to functional group transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitroquinoline derivatives are influenced by their molecular structure. For example, the mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline was investigated, showing activity in various Salmonella tester strains, but only in the presence of induced rat liver microsomes . This highlights the potential biological activity of these compounds. The crystallographic study of isoquinoline derivatives also provides insight into the solid-state properties, such as hydrogen bonding patterns, which can affect the compound's solubility and stability .

Scientific Research Applications

Prodrug Systems and Reductive Activation

  • 2-Nitroquinoline has been explored in the synthesis of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. These compounds undergo transformations under reductive conditions, suggesting their use in targeted drug delivery systems where selective activation in the reducing environment of certain tumors could be beneficial (Couch et al., 2008).

Carcinogenesis Models

  • 2-Nitroquinoline derivatives, like 4-nitroquinoline-1-oxide (4NQO), have been utilized in creating models for oral carcinogenesis. This has significantly contributed to the understanding of cancer development and the evaluation of cancer prevention strategies (Vitale-Cross et al., 2009).

Optical Imaging in Cancer Research

  • 2-Nitroquinoline compounds have been used in optical imaging studies to assess neoplastic lesions. These studies highlight the potential of 2-nitroquinoline derivatives in enhancing the effectiveness of imaging techniques in cancer diagnosis and monitoring (Hellebust et al., 2013).

Anticancer Agents

  • Various 2-nitroquinoline derivatives have been synthesized and evaluated for their anticancer activities. For instance, compounds like 4-aryl(alkyl)amino-3-nitroquinolines have shown promising results against certain cancer cell lines, indicating the potential of these compounds as therapeutic agents (Chauhan et al., 2015).

Studying DNA Damage and Repair

  • 4-Nitroquinoline 1-oxide, a derivative of 2-nitroquinoline, is extensively used as a mutagen to study DNA damage and repair mechanisms. It is particularly useful in genetic screens and in research on DNA damage response pathways (Downes et al., 2014).

Investigation of Photo-induced Reactions

  • Studies on 8-hydroxy-5-nitroquinoline, another derivative, have explored its photochemistry, including photo-induced reactions and their implications for medical applications like antimicrobial and anticancer treatments (Wang et al., 2022).

Development of Novel Therapeutics

  • 2-Nitroquinoline has been a critical scaffold in the design of new drugs, with studies focusing on the synthesis of novel derivatives showing significant antiproliferative and antimutagenic activities, contributing to the development of new therapeutic agents (Luque-Agudo et al., 2018).

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This is of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

properties

IUPAC Name

2-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAIGHZFMLGNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171984
Record name Quinoline, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroquinoline

CAS RN

18714-34-6
Record name 2-Nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18714-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of amide B7 (2.09 g, 5.32 mmol) in dry MeOH (100 mL) were sequentially added 4-chloro-6-nitroquinoline (F1) [1.11g, 5.32 mmol] and a few drops of concentrated HCl, and the resultant mixture was refluxed for 12 h. After this time, solvent was removed under reduced pressure, and the residue was re-suspended in 1:1 MeOH:EtOAc. This mixture was heated to remove MeOH, and then cooled, and the resulting precipitate collected by filtration. This solid was recrystallized from MeOH:EtOH to give nitroquinoline Cpd. G (2.48 g, 89%) as an amorphous yellow solid; 1H NMR [CD3)2SO]: δ 3.96 (s, 3H, R2N+−CH3), 7.12 (m, 3H, ArH), 7.35 (d, J=8.81 Hz, 2H, ArH), 7.68 (d, J=8.51 Hz, 2H, ArH), 7.96 (d, J=8.81 Hz, 2H ArH), 8.24 (m, 5H, ArH), 8.72 (m, 2H, ArH), 9.83 (d, J=1.69 Hz, 1H, ArH), 10.56 (s, 1H, ArNHAr), 10.67 (s, 1H, ArNHAr), 11.48 (br s, 1H, ArNHAr). LCMS (APCI+): 492 (20%).
Name
amide
Quantity
2.09 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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1.11 g
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reactant
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resultant mixture
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Quinoline (Formula (1), 12.9 g, 0.10 mole) was added dropwise over 5 min. with good agitation to a solution of 50 mL of concentrated sulfuric acid in a 250 mL round bottom flask. No attempt was made to control the exotherm and on this scale the final temperature was 77° C. The mixture was heated to 100° C. and 71% nitric acid (13.3 g, d. 1.42, 9.4 mL, 0.15 mole) was added at such a rate to keep the temperature between 100° C. and 110° C. Stirring was continued for an additional 30 minutes or until an HPLC (Zorbax® SB-C18 HPLC column, from Mac-Mod Analytical, Inc. of Chadds Ford, Pa. U.S.A.; dimensions 4½ mm (inside diameter) by 25 cm (length); HPLC conditions: 40:60 acetonitrile:water-0.5% ammonium acetate, 220 nm, flow 0.5 mL/min.) sample showed the reaction was complete. The mixture was cooled slightly and poured onto a mixture of 200 mL methylene chloride and 300 mL (by volume) of ice. The two phase mixture was placed in an ice bath and the temperature was kept below 25° C. while the pH was increased to 10 with concentrated ammonium hydroxide. The mixture was vacuum filtered through paper and transferred to a separatory funnel. The lower organic phase was separated and the aqueous layer was extracted with an additional 100 mL of methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and evaporated affording 15.8 g (91% yield) of a clear light amber oil which crystallized on standing. HPLC Analysis was conducted for 5-nitroquinoline and 8-nitroquinoline only: 45% 8-nitroquinoline (Formula (3), rt 9.0 min.) and 55% 5-nitroquinoline (Formula (2), rt 12.8 min).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
K Mori, M Kondo, M Tamura, H Ichimura… - … Japanese Journal of …, 1969 - jstage.jst.go.jp
… It is well known that the nitro group in 2-nitroquinoline and 4-nitroquinoline is active to nucleophilic substitution1,5) and undergoes facile substitution by halogens, alkoxyl, aryloxyl …
Number of citations: 7 www.jstage.jst.go.jp
M Grzegożek - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
… 2-Nitroquinoline does not undergo vicarious amination but displacement of the labile nitro group by an amino group occurs and then transformation to an imine compound and …
Number of citations: 27 onlinelibrary.wiley.com
M Tachibana, S Sawaki, Y Kawazoe - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
The polarographic reduction potentials (NO 2→ NHOH) were measured of 35 kinds of nitroquinoline derivatives. Discussions were made on the E 1/2 values in connection with their …
Number of citations: 37 www.jstage.jst.go.jp
M Takahashi, T Shirai, S Fukushima, K Hosoda… - Cancer Letters, 1978 - Elsevier
… 4-Nitroquinoline 1-oxide has a similar effect in rats [14] and mice [7], but 2-nitroquinoline does not. In contrast to 2-nitroquinoline, 4-nitroquinoline exhibited carcinogenic action at the …
Number of citations: 14 www.sciencedirect.com
M Woźniak, M Grzegożek - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… 2-Nitroquinoline reacts with LMNPP similarly as with liquid ammonidpotassium permanganate. However, the yield of the amino product is much higher. In the methylamination reactions …
JM Bayona, D Barceló… - … & Environmental Mass …, 1988 - Wiley Online Library
… (TSP) liquid chromatography/mass spectrometry (LC/MS) with positive and negative ions have been used for the characterization of similar polar compounds such as 2-nitroquinoline, l,…
Number of citations: 19 onlinelibrary.wiley.com
M Grzegożek, M Woźniak, HC van der Plas - Liebigs Annalen, 1996 - Wiley Online Library
… the heats of formation of 2-nitroquinoline CJ adduct (2i) and those of the other nitroquinolines (2a-d, f and h), which may be considered as an indication why 2-nitroquinoline (li) did not …
E Hayashi, T Saito - … Zasshi: Journal of the Pharmaceutical Society …, 1969 - europepmc.org
[On 2-nitroquinoline]. - Abstract - Europe PMC … [On 2-nitroquinoline]. …
Number of citations: 10 europepmc.org
K Mori, M Kondo, M Tamura, H Ichimura… - … Japanese Journal of …, 1969 - jstage.jst.go.jp
… Our previous work2) showed the possibility of inducing carcinoma in mice by the subcutaneous injection of 2-nitroquinoline in aqueous lecithin solution. It is well known that the nitro …
Number of citations: 23 www.jstage.jst.go.jp
T KURIHARA, H ICHIMURA, T IGAKI… - Chemical and …, 1971 - jstage.jst.go.jp
… in Z1—nitroquinoline l—oxide is active to nucleophilic reactions and can be easily substituted by halogens, alkoxyl, aryloxyl, and hydroxyl groups and, in the case of 2-nitroquinoline …
Number of citations: 3 www.jstage.jst.go.jp

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